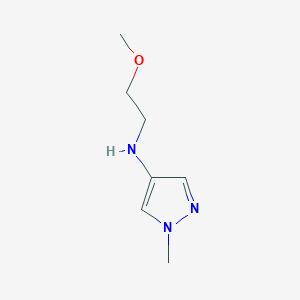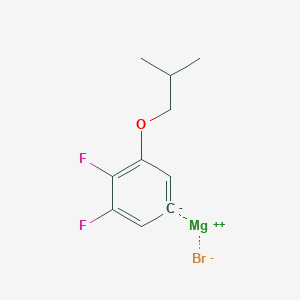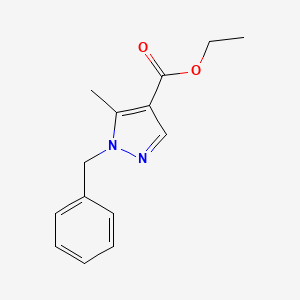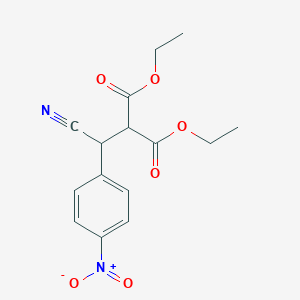![molecular formula C19H17ClN2O4 B14902241 [(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a chlorophenyl group, and a dihydroisoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid typically involves multiple steps, including the formation of the dihydroisoxazole ring and the introduction of the benzylcarbamoyl and chlorophenyl groups. The specific synthetic route and reaction conditions can vary, but common steps include:
Formation of the Dihydroisoxazole Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylcarbamoyl Group: This can be achieved through a reaction with benzyl isocyanate or a similar reagent.
Introduction of the Chlorophenyl Group: This step typically involves a substitution reaction using a chlorophenyl precursor.
Industrial Production Methods
Industrial production of (S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering protein-protein interactions. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(5-(Carbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure but lacks the benzyl group.
(S)-2-(5-(Benzylcarbamoyl)-3-phenyl-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure but lacks the chlorine atom.
Uniqueness
(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is unique due to the presence of both the benzylcarbamoyl and chlorophenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C19H17ClN2O4 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H17ClN2O4/c20-15-9-5-4-8-14(15)16-10-19(26-22-16,11-17(23)24)18(25)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)(H,23,24)/t19-/m0/s1 |
InChI Key |
UDHUJNJILLNDIT-IBGZPJMESA-N |
Isomeric SMILES |
C1C(=NO[C@@]1(CC(=O)O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1C(=NOC1(CC(=O)O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)


![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)
![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)




![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
